molecular formula C13H9Cl2NO B1463333 5-(3,4-Dichlorobenzoyl)-2-methylpyridine CAS No. 1187169-41-0

5-(3,4-Dichlorobenzoyl)-2-methylpyridine

Cat. No.: B1463333
CAS No.: 1187169-41-0
M. Wt: 266.12 g/mol
InChI Key: DJVOPMOSNCURGC-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorobenzoyl)-2-methylpyridine is an organic compound that features a pyridine ring substituted with a 3,4-dichlorobenzoyl group and a methyl group

Properties

IUPAC Name

(3,4-dichlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c1-8-2-3-10(7-16-8)13(17)9-4-5-11(14)12(15)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVOPMOSNCURGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3,4-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography would be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 5-(3,4-Dichlorobenzoyl)-2-pyridinecarboxylic acid.

    Reduction: 5-(3,4-Dichlorobenzyl)-2-methylpyridine.

    Substitution: this compound derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

5-(3,4-Dichlorobenzoyl)-2-methylpyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorobenzoyl)-2-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoyl chloride: A precursor used in the synthesis of 5-(3,4-Dichlorobenzoyl)-2-methylpyridine.

    2-Methylpyridine: The starting material for the synthesis.

    5-(3,4-Dichlorobenzoyl)-2-pyridinecarboxylic acid: An oxidation product of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorobenzoyl group can engage in various chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

5-(3,4-Dichlorobenzoyl)-2-methylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H9Cl2NO. It features a pyridine ring substituted with a dichlorobenzoyl moiety, which contributes to its reactivity and interaction with biological targets. The presence of chlorine atoms enhances its lipophilicity and potential for enzyme interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The dichlorobenzoyl group can form hydrogen bonds with protein targets.
  • π-π Interactions : The pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, modulating enzyme activity and influencing various biological pathways.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition : It has been linked to the inhibition of certain enzymes involved in disease pathways, potentially offering therapeutic benefits in conditions like cancer and inflammation.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a notable zone of inhibition, suggesting strong antibacterial properties.
  • Enzyme Interaction Studies :
    • Molecular docking simulations revealed that the compound binds effectively to target enzymes, which could explain its inhibitory effects observed in vitro. This binding affinity was quantified using binding energy calculations, supporting its potential as a lead compound in drug development.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC13H9Cl2NODichlorobenzoyl groupAntimicrobial, Enzyme inhibition
4-(2,4-Dichlorobenzoyl)-2-methylpyridineC13H9Cl2NODifferent chlorination patternModerate antimicrobial activity
2-(3,4-Dichlorobenzoyl)-3-methylpyridineC13H9Cl2NOVariations in substitutionPotential enzyme inhibitor

This table highlights how variations in substitution patterns can influence biological activity and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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